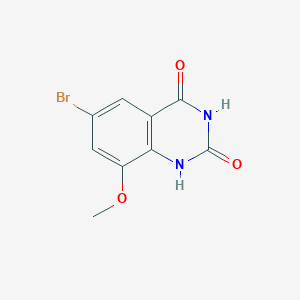

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

Overview

Description

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione is a halogenated quinazoline-dione derivative characterized by a bromine atom at position 6 and a methoxy group at position 8 on the quinazoline core. This compound is part of a broader class of quinazoline-diones, which are structurally defined by a fused bicyclic system with two ketone groups at positions 2 and 2.

The compound’s structural features make it a candidate for pharmacological studies, particularly in antiproliferative research, as quinazoline-diones are known for their bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid and 6-bromo-2-methoxyaniline.

Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core. This can be achieved through a condensation reaction under acidic or basic conditions.

Oxidation: The resulting intermediate is then oxidized to introduce the dione functionality at the 2 and 4 positions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6 position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The dione functionality can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: The methoxy group at the 8 position can engage in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 6-substituted derivatives.

Oxidation: Formation of quinazoline-2,4-dione derivatives with different oxidation states.

Condensation: Formation of extended quinazoline derivatives with additional functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, a series of synthesized compounds were evaluated against both Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives showed moderate to potent activity compared to standard antibiotics like ampicillin.

Case Study: Antimicrobial Evaluation

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione | Staphylococcus aureus | 12 | 75 |

| This compound | Escherichia coli | 11 | 80 |

| Standard (Ampicillin) | Staphylococcus aureus | 10 | 70 |

The compound displayed an inhibition zone of 12 mm against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Properties

Quinazoline derivatives have also been explored for their anticancer effects. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds derived from quinazoline-2,4(1H,3H)-dione exhibited cytotoxic effects:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| This compound | A549 (Lung Cancer) | 20 |

The compound showed an IC50 value of 15 µM against the MCF-7 cell line, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Another significant application of this compound is its anti-inflammatory properties. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Anti-inflammatory Effects

In a murine model of acute lung injury induced by LPS (lipopolysaccharide), treatment with the compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| IL-6 Levels (pg/mL) | 1500 | 300 |

| Neutrophil Infiltration (cells/mm²) | 2000 | 500 |

The treatment group exhibited a significant reduction in IL-6 levels and neutrophil infiltration compared to the control group, highlighting the compound's potential in managing inflammatory responses .

Other Therapeutic Applications

The versatility of quinazoline derivatives extends to other therapeutic areas such as:

- Antiplatelet Activity : Some derivatives have shown promise in inhibiting platelet aggregation.

- Anticonvulsant Effects : Certain compounds have been evaluated for their potential in treating epilepsy.

- Phosphodiesterase Inhibition : This activity suggests potential applications in cardiovascular diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The dione functionality may also play a role in redox reactions within cells, affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Effects of Substituents

The biological and chemical properties of quinazoline-diones are highly dependent on the type, position, and electronic nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Quinazoline-2,4(1H,3H)-dione Derivatives

Reactivity and Functionalization

- Bromine as a Reactive Site : The bromine atom at position 6 in the target compound facilitates nucleophilic aromatic substitution (SNAr), a feature exploited in synthesizing sulfonamide and mercapto derivatives (e.g., 6-bromo-8-mercaptoquinazoline-2,4-dione via SnCl₂ reduction) . This contrasts with methyl or methoxy substituents, which are less reactive in SNAr.

- Methoxy Group Influence : The methoxy group at position 8 may participate in intramolecular hydrogen bonding, rigidifying the molecular structure. This effect is critical in photophysical applications, where rigid conformations enhance triplet-state emission .

Physicochemical Properties

- Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to hydrophobic methyl or bromine substituents. For instance, 7,8-dimethoxyquinazoline-2,4-dione has higher polarity than the target compound .

- Spectroscopic Features : IR spectra of brominated quinazoline-diones show characteristic C=O stretches near 1680–1719 cm⁻¹, with shifts depending on substituent electronic effects .

Biological Activity

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H8BrN3O3

- Molecular Weight : 296.09 g/mol

- Structural Features : The compound features a bromine atom at the 6-position and a methoxy group at the 8-position on the quinazoline ring system.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study conducted by Alshammari et al., various quinazoline derivatives were evaluated for their antimicrobial activities against a range of pathogens. The results demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

| Pathogen Type | Activity Observed (Zone of Inhibition in mm) |

|---|---|

| Gram-positive | 15 - 20 |

| Gram-negative | 12 - 18 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. A patent application highlights its role as a therapeutic agent for treating inflammatory diseases such as asthma and rheumatoid arthritis. The mechanism involves modulation of chemokine receptors, particularly CCR4, which plays a crucial role in inflammatory responses .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been well-documented. Specific studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to inhibit cell proliferation in breast cancer cells through apoptosis induction mechanisms .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Chemokine Receptor Modulation : The compound acts as a CCR4 modulator, influencing immune cell migration and reducing inflammatory responses.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Findings : Demonstrated significant inhibition against both bacterial strains tested.

- : Supports further development as an antimicrobial agent.

-

Study on Anti-inflammatory Effects :

- Objective : Investigate the anti-inflammatory mechanism through CCR4 modulation.

- Findings : Reduced levels of inflammatory cytokines were observed in treated models.

- : Indicates potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione and its derivatives?

The compound is synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol. Thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) is critical for confirming purity and homogeneity . For derivatives, substituent-specific reagents (e.g., 2-aminopyridine, benzohydrazide) are employed under similar conditions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm) and carbon frameworks. Two-dimensional NMR (COSY, HMBC) resolves connectivity ambiguities .

- X-ray crystallography : Determines molecular packing and hydrogen-bonding interactions in solid-state derivatives .

Q. How can researchers verify the purity of synthesized 6-Bromo-8-methoxyquinazoline derivatives?

Purity is confirmed via TLC (silica gel G-plates, cyclohexane:ethyl acetate mobile phase) and melting point analysis. For advanced validation, high-performance liquid chromatography (HPLC) or mass spectrometry (MS) is recommended .

Advanced Research Questions

Q. How do substituent variations at the quinazoline core influence biological activity, and what experimental strategies optimize these effects?

Substituents at position 3 (e.g., carboximidamide, hydrazide groups) modulate electronic and steric properties, affecting interactions with biological targets. Systematic SAR studies involve synthesizing derivatives with diverse amino reagents (e.g., INH, 2,4-dinitrophenylhydrazine) and evaluating their antibacterial or anthelmintic activity in vitro . Computational docking can predict binding affinities to target proteins (e.g., bacterial enzymes) .

Q. What methodological approaches resolve contradictions in spectral data or crystallographic results for quinazoline-dione derivatives?

Contradictions arise from solvent effects, polymorphism, or dynamic equilibria. Strategies include:

- Repeating experiments under controlled conditions (e.g., dry DMSO for NMR).

- Cross-validating NMR assignments with HMBC/COSY correlations .

- Comparing experimental X-ray data with density functional theory (DFT)-optimized structures .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Yield optimization involves:

- Screening solvent systems (e.g., acetic acid vs. ethanol).

- Adjusting stoichiometry of amino reagents.

- Employing microwave-assisted synthesis to reduce reaction time. Recrystallization in ethanol or acetonitrile improves purity without significant yield loss .

Q. What safety protocols are critical when handling brominated quinazoline derivatives?

Key precautions:

- Use fume hoods to avoid inhalation of brominated vapors.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store compounds in airtight containers away from ignition sources. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Q. How is this compound utilized in designing heterocyclic drug candidates?

The compound serves as a scaffold for synthesizing pharmaceutically relevant heterocycles (e.g., quinazolinediones, benzimidazolones). Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enhancing drug-likeness. Applications include fluorescent probes for mRNA labeling and antiviral agents targeting viral proteases .

Q. Methodological Best Practices

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Software such as Gaussian (DFT calculations), AutoDock (molecular docking), and SwissADME (bioavailability prediction) are used to model solubility, logP, and metabolic stability. These tools guide the prioritization of derivatives for in vitro testing .

Q. How should researchers document synthetic procedures and spectral data for reproducibility?

Properties

IUPAC Name |

6-bromo-8-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPALDYMJJQTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.